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Compound of Interest

Compound Name: D-Lyxofuranose

Cat. No.: B1625174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical features of D-
lyxofuranose, with a particular focus on its anomeric forms. It details the structural

characteristics that define this important monosaccharide and presents experimental

methodologies for its characterization, catering to the needs of researchers in carbohydrate

chemistry and drug discovery.

Core Stereochemistry of D-Lyxofuranose
D-Lyxofuranose is a pentose monosaccharide, meaning it is a sugar with five carbon atoms

that exists in a five-membered ring structure known as a furanose ring. The "D" designation in

its name indicates the configuration of the chiral center furthest from the anomeric carbon (C4

in the furanose form). In D-lyxofuranose, the hydroxyl group on C4 is on the same side as the

exocyclic CH2OH group in the Fischer projection of its open-chain form, D-lyxose.

The stereochemistry of the hydroxyl groups on the furanose ring is crucial for its chemical

properties and biological activity. In D-lyxofuranose, the hydroxyl groups at C2 and C3 are on

opposite sides of the ring relative to the hydroxyl group at C1 in the β-anomer. Specifically, the

IUPAC name for β-D-lyxofuranose is (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. The

stereochemistry at C2, C3, and C4 defines the "lyxo" configuration.
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Anomers of D-Lyxofuranose: α and β Forms
The formation of the furanose ring from the open-chain form of D-lyxose creates a new chiral

center at the anomeric carbon (C1). This results in the formation of two diastereomers known

as anomers: α-D-lyxofuranose and β-D-lyxofuranose. These anomers differ only in the

configuration of the hydroxyl group at C1.

α-D-Lyxofuranose: In the α-anomer, the hydroxyl group at the anomeric carbon is on the

opposite side of the ring from the CH2OH group at C4. The IUPAC name for α-D-
lyxofuranose is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.

β-D-Lyxofuranose: In the β-anomer, the hydroxyl group at the anomeric carbon is on the

same side of the ring as the CH2OH group at C4.

In aqueous solution, D-lyxose exists in equilibrium with its various cyclic forms, including the α

and β furanose and pyranose anomers. While the pyranose forms are generally more stable,

the furanose forms are important intermediates and are found in various biologically significant

molecules, such as nucleoside analogues. One study found that in an aqueous solution of D-

lyxose, the α-anomer is the most populated species.

Quantitative Data Summary
The following table summarizes key quantitative data regarding the anomers of D-
lyxofuranose.

Property α-D-Lyxofuranose β-D-Lyxofuranose Reference

Molecular Formula C5H10O5 C5H10O5

Molecular Weight 150.13 g/mol 150.13 g/mol

CAS Number 25545-04-4 7687-39-0

IUPAC Name

(2S,3S,4R,5R)-5-

(hydroxymethyl)oxola

ne-2,3,4-triol

(2R,3S,4R,5R)-5-

(hydroxymethyl)oxola

ne-2,3,4-triol

Experimental Protocols for Anomer Characterization
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The determination of the stereochemistry and the differentiation of anomers of D-lyxofuranose
are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray

crystallography.

NMR Spectroscopy
NMR spectroscopy is a powerful tool for the conformational analysis of carbohydrates in

solution. The anomeric configuration can be determined by analyzing the coupling constants

between protons on the furanose ring, particularly the coupling constant between H1 and H2

(³J(H1,H2)).

Generalized Protocol for ¹H NMR Analysis of D-Lyxofuranose Anomers:

Sample Preparation: Dissolve a sample of D-lyxose in deuterium oxide (D₂O) to allow for

mutarotation and to avoid the large solvent peak of water.

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. For complex spectra with

overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and

TOCSY (Total Correlation Spectroscopy) can be employed to assign the proton signals. A

more advanced technique, 1D FESTA (Fluorine-Edited Selective TOCSY Acquisition), can be

used to obtain individual spectra of different anomers in a mixture, though this is more

applicable to fluorinated sugar analogues.

Spectral Analysis:

Anomeric Proton Chemical Shift: The chemical shift of the anomeric proton (H1) is

typically downfield from the other sugar protons. In many furanoses, the anomeric proton

of the α-anomer is shifted downfield relative to the β-anomer.

³J(H1,H2) Coupling Constant: The magnitude of the ³J(H1,H2) coupling constant is

diagnostic of the dihedral angle between H1 and H2, and thus the anomeric configuration.

For α-furanoses (1,2-cis relationship), the ³J(H1,H2) coupling constant is typically in the

range of 3–5 Hz.

For β-furanoses (1,2-trans relationship), the ³J(H1,H2) coupling constant is generally

smaller, around 0–2 Hz.
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NOE Spectroscopy: Nuclear Overhauser Effect (NOE) spectroscopy can be used to

determine the spatial proximity of protons. For D-lyxofuranose, NOE correlations between

H1 and other protons on the ring can help to confirm the anomeric configuration and the

overall conformation of the furanose ring.

X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional structure of a

molecule in the solid state, including bond lengths, bond angles, and the conformation of the

furanose ring.

Generalized Workflow for X-ray Crystallography of D-Lyxofuranose Derivatives:

Crystal Growth: Grow single crystals of a D-lyxofuranose derivative suitable for X-ray

diffraction. Obtaining crystals of the underivatized sugar can be challenging.

Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray

diffractometer.

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure

and refine the atomic positions.

Structural Analysis: Analyze the resulting structure to determine the precise stereochemistry

at each chiral center, the conformation of the furanose ring (e.g., envelope or twist

conformation), and the packing of the molecules in the crystal lattice. While no crystal

structure for underivatized D-lyxofuranose is readily available, the structure of a derivative

has been determined, confirming the configuration at C5.

Visualizations
The following diagrams illustrate the key structures and relationships discussed in this guide.

Caption: Equilibrium between the open-chain and furanose forms of D-Lyxose.
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Caption: Relationship between the anomeric carbon and the two anomers.

NMR Analysis Workflow

Key Analytical Points
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Caption: Workflow for the NMR-based identification of D-Lyxofuranose anomers.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Stereochemistry and
Anomers of D-Lyxofuranose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1625174#d-lyxofuranose-stereochemistry-and-
anomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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